(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine
Overview
Description
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a phenylprop-2-en-1-imine moiety. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 1-(2-methoxyphenyl)piperazine, is synthesized through the reaction of 2-methoxyaniline with ethylene glycol in the presence of a catalyst.
Condensation Reaction: The piperazine derivative is then subjected to a condensation reaction with cinnamaldehyde under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenylprop-2-en-1-imine moiety can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a candidate for the development of new drugs targeting specific receptors or pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and is used to treat major depressive disorder.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used in the treatment of hypertension.
Uniqueness
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is unique due to its specific structural features, such as the combination of a piperazine ring with a 2-methoxyphenyl group and a phenylprop-2-en-1-imine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-24-20-12-6-5-11-19(20)22-14-16-23(17-15-22)21-13-7-10-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3/b10-7+,21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDQYPHLMUYLDA-VIBAAIGISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C=C\C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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